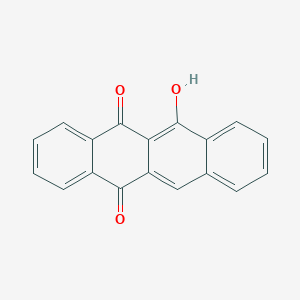![molecular formula C18H14N2O4S B5083703 N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide, also known as FNTB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. FNTB is a benzamide derivative that contains a nitrophenylthio group and a furan ring. It has been found to possess several unique properties that make it an attractive candidate for research purposes.
作用机制
The exact mechanism of action of N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anti-cancer drug development.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of HDACs, leading to increased acetylation of histone proteins and altered gene expression patterns. This compound has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor activity. This compound has also been used as a probe to study protein-ligand interactions, making it a valuable tool for biochemistry research. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, this compound has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide. One potential direction is to further investigate its anti-tumor activity and its mechanism of action. This could lead to the development of novel anti-cancer drugs that target HDACs. Another potential direction is to explore this compound's potential applications in material science, such as its use as a building block for the synthesis of novel organic materials. Additionally, further studies could be conducted to investigate this compound's potential anti-inflammatory activity and its use as a research tool for studying protein-ligand interactions.
合成方法
N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide can be synthesized using a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrophenylthiocyanate to form the intermediate 2-furylmethyl 4-nitrophenyl thiocarbamate. This intermediate is then treated with thionyl chloride to yield the desired product, this compound.
科学研究应用
N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been found to exhibit anti-tumor activity and has been investigated as a potential anti-cancer agent. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In material science, this compound has been used as a building block for the synthesis of novel organic materials.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-18(19-12-14-4-3-11-24-14)16-5-1-2-6-17(16)25-15-9-7-13(8-10-15)20(22)23/h1-11H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEMQAQAQHBBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)
![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
![4-[(5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5083679.png)

![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
